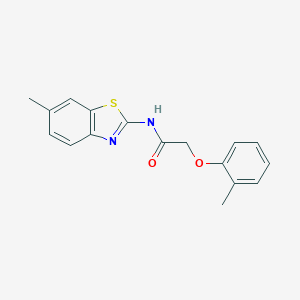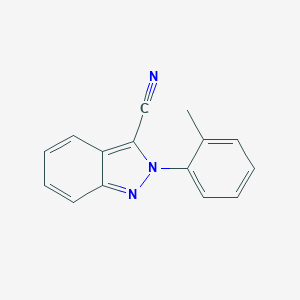
3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. It has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of angiogenesis (the formation of new blood vessels). It has also been found to exhibit anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, its ability to inhibit various enzymes and proteins involved in cancer cell growth and proliferation, and its potential as a therapeutic agent for various diseases. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One direction is to further study its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods and improving its solubility in aqueous solutions.
In conclusion, 3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a promising compound that has potential applications in various fields such as medicine, biochemistry, and pharmacology. Its anti-cancer properties, ability to inhibit various enzymes and proteins, and potential as a therapeutic agent make it an important compound for future research.
Synthesemethoden
The synthesis of 3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-iodoaniline in the presence of a base to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. In medicine, it has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In biochemistry, it has been used as a probe to study protein-protein interactions. In pharmacology, it has been studied for its potential as a therapeutic agent for various diseases.
Eigenschaften
Produktname |
3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
|---|---|
Molekularformel |
C14H10IN3OS |
Molekulargewicht |
395.22 g/mol |
IUPAC-Name |
3-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C14H10IN3OS/c1-8-5-6-11-13(18-20-17-11)12(8)16-14(19)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,16,19) |
InChI-Schlüssel |
KCZJTHFEYCNYFG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)I |
Kanonische SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239778.png)
![Methyl 4-cyano-5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B239782.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239784.png)
![1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239786.png)
![2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B239788.png)
![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)
![N-[4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B239796.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B239798.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)



![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)